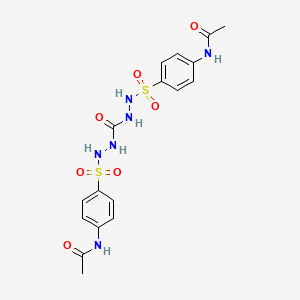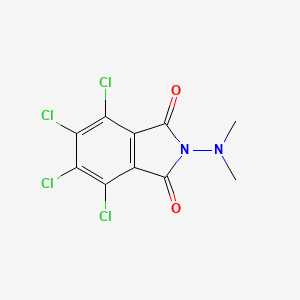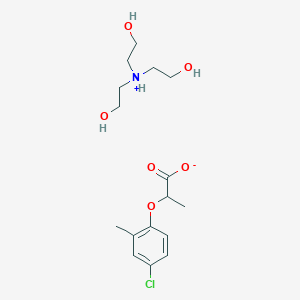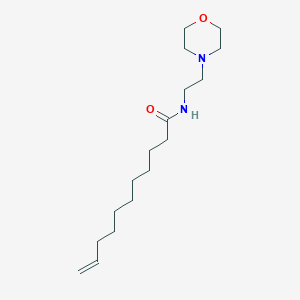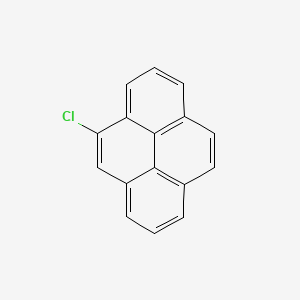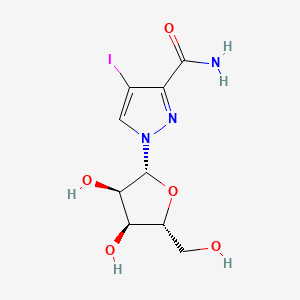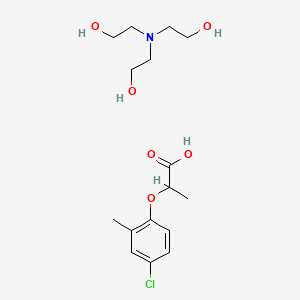
Mecoprop-trolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecoprop-trolamine is a synthetic herbicide used primarily for the post-emergence control of broad-leaved weeds in various settings, including lawns, sports fields, and agricultural crops. It is a derivative of mecoprop, a phenoxypropionic herbicide, and is known for its selective, systemic action, being absorbed through the leaves and translocated to the roots of target plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mecoprop-trolamine is synthesized through the reaction of mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) with triethanolamine. The reaction typically involves the esterification of mecoprop with triethanolamine under controlled conditions to form the trolamine salt. The process requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions in reactors designed to handle the necessary volumes and reaction conditions. The process includes steps for purification and quality control to ensure the final product meets regulatory standards for herbicide use .
Analyse Chemischer Reaktionen
Types of Reactions: Mecoprop-trolamine undergoes several types of chemical reactions, including:
Hydrolysis: this compound can hydrolyze to form mecoprop acid and triethanolamine.
Oxidation and Reduction: While less common, oxidation and reduction reactions can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and an acid or base catalyst.
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Produces mecoprop acid and triethanolamine.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mecoprop-trolamine has a range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxypropionic herbicides and their interactions with various reagents.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: While primarily an herbicide, its derivatives are studied for potential pharmacological activities.
Wirkmechanismus
Mecoprop-trolamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by causing uncontrolled cell division and growth, leading to the death of susceptible broad-leaved weeds. The compound is absorbed through the leaves and translocated to the roots, where it exerts its herbicidal effects .
Vergleich Mit ähnlichen Verbindungen
Mecoprop: The parent compound, also a phenoxypropionic herbicide, used similarly for broad-leaved weed control.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used synthetic auxin herbicide with similar applications.
Dicamba: A benzoic acid herbicide that also acts as a synthetic auxin.
Uniqueness: Mecoprop-trolamine is unique in its formulation as a trolamine salt, which enhances its solubility and ease of application compared to its parent compound, mecoprop. This formulation allows for more effective and targeted weed control in various agricultural and non-agricultural settings .
Eigenschaften
CAS-Nummer |
97635-48-8 |
|---|---|
Molekularformel |
C16H26ClNO6 |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2 |
InChI-Schlüssel |
CDRNTSYQTIKJNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


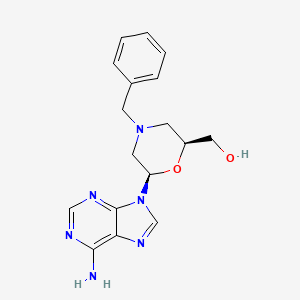

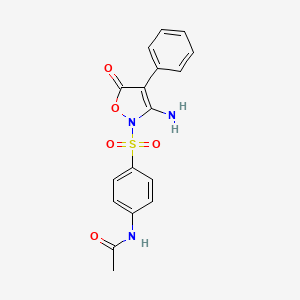
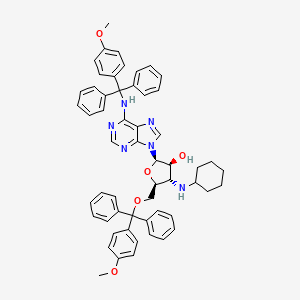

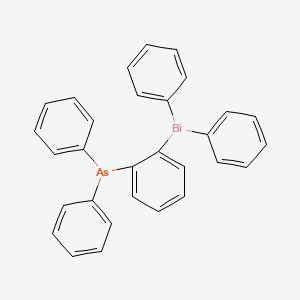
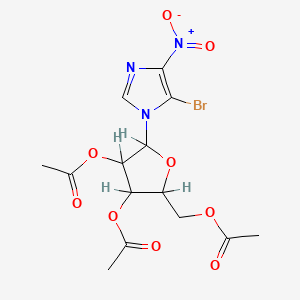
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
